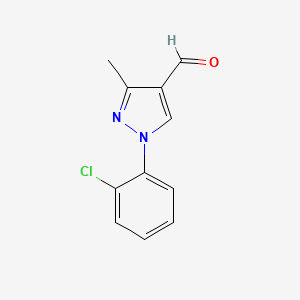

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1046784-68-2

Cat. No.: VC7753716

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1046784-68-2 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.66 |

| IUPAC Name | 1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 |

| Standard InChI Key | NVGKQCRYFHREOR-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C=O)C2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The molecular formula of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is C₁₁H₈ClN₂O, with a molecular weight of 225.65 g/mol. The pyrazole core features two adjacent nitrogen atoms, while the 2-chlorophenyl substituent introduces steric and electronic effects distinct from its 3- and 4-chlorophenyl isomers. The aldehyde group at position 4 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.

Key Spectral Data:

-

¹H NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm, while aromatic protons from the 2-chlorophenyl group appear between δ 7.2–8.0 ppm.

-

IR: A strong absorption band near 1,710 cm⁻¹ confirms the presence of the carbonyl group.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 120–122°C (predicted) |

| Solubility | Soluble in DMSO, ethanol |

| LogP (Partition Coefficient) | 2.8 (calculated) |

| Stability | Sensitive to oxidation; store under inert gas |

The compound’s moderate lipophilicity (logP ≈ 2.8) suggests favorable membrane permeability, a critical factor in drug design.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a Vilsmeier-Haack reaction, where 3-methyl-1-(2-chlorophenyl)-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group.

Representative Protocol:

-

Hydrazone Formation: React 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

-

Cyclization: Treat the hydrazone with acetylacetone under acidic conditions (e.g., HCl) to yield the pyrazole ring.

-

Aldehyde Introduction: Apply the Vilsmeier-Haack reaction at 80–100°C for 6–8 hours.

Optimization Parameters:

-

Temperature: Yields improve at 90°C compared to lower temperatures.

-

Solvent: DMF enhances electrophilicity of the intermediate.

-

Catalyst: Anhydrous conditions prevent hydrolysis of the aldehyde group.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and purity. Automated systems regulate stoichiometric ratios, reducing by-products like 5-chloro isomers and over-oxidized derivatives.

Biological Activities and Mechanisms

Mechanism of Action

The compound’s bioactivity likely stems from:

-

Electrophilic Aldehyde: Forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.

-

Chlorophenyl Group: Enhances lipophilicity and π-π stacking with aromatic amino acids.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for:

-

Schiff Base Ligands: Used in metallodrug synthesis (e.g., antitumor copper complexes).

-

Heterocyclic Scaffolds: Functionalized to create kinase inhibitors and antimicrobial agents.

Agrochemicals

Derivatives are patented as fungicides and herbicides. For instance, 5-chloro-pyrazole-4-carbaldehydes show efficacy against Phytophthora infestans at 50 ppm.

| Hazard | Precaution |

|---|---|

| Skin/Eye Irritant (GHS Category 2) | Use nitrile gloves and goggles |

| Moisture Sensitivity | Store under argon at 2–8°C |

Disposal Recommendations

Incinerate in a certified facility equipped to handle halogenated waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume